Propiverine hydrochloride
Overview
Description
Propiverine hydrochloride is a widely used antimuscarinic drug with a mixed mode of action in the treatment of symptoms associated with overactive bladder. Overactive bladder is a chronic condition of the lower urinary tract characterized by urinary urgency, increased frequency of urination, and nocturia . This compound is a bladder detrusor muscle relaxant drug with dual antimuscarinic and calcium-modulating properties .
Mechanism of Action
Target of Action
Propiverine hydrochloride primarily targets the muscarinic receptors in the detrusor muscle of the bladder . These receptors play a crucial role in the contraction and relaxation of the bladder, thereby controlling urinary frequency and urgency .
Mode of Action
This compound acts as an antimuscarinic agent , blocking the muscarinic receptors in the detrusor muscle . This action inhibits the contractions of the bladder smooth muscle . Additionally, this compound exhibits calcium-modulating properties . It inhibits cellular calcium influx, which further diminishes muscle spasms .
Biochemical Pathways
This compound affects several biochemical pathways. It is involved in the calcium signaling pathway , the neuroactive ligand-receptor interaction , and the cholinergic synapse . By modulating these pathways, this compound can effectively control the symptoms of overactive bladder .
Pharmacokinetics
This compound is nearly completely absorbed from the gastrointestinal tract . The time to peak plasma concentration is approximately 2.3 hours, and its bioavailability is around 41% . It binds to plasma proteins at approximately 90% for propiverine and 60% for its N-oxide metabolite . This compound undergoes extensive first-pass metabolism .
Result of Action
The primary result of this compound’s action is the inhibition of abnormal contractions of bladder smooth muscle . This leads to an increase in the volume of urine that the bladder can hold, thereby controlling the release of urine and easing the symptoms of overactive bladder .
Action Environment
The efficacy of this compound can be influenced by various environmental factors. For instance, patients who experience prolonged QT/QTc or symptoms of possible arrhythmias including dizziness, palpitations, or fainting should be electrocardiographically evaluated and monitored for electrolyte disturbances . This suggests that the patient’s physiological environment can impact the drug’s action and efficacy .
Biochemical Analysis
Biochemical Properties
Propiverine hydrochloride inhibits abnormal contractions of bladder smooth muscle in vivo through not only its anticholinergic activity but also its concurrent calcium antagonistic activity . It is a tertiary amine with spasmolytic and analgesic properties . This drug exerts neurotropic and musculotropic effects on the urinary bladder and smooth muscles .
Cellular Effects
This compound has a significant impact on various types of cells and cellular processes. It influences cell function by inhibiting abnormal contractions of bladder smooth muscle . This effect is achieved through its anticholinergic activity and concurrent calcium antagonistic activity .
Molecular Mechanism
The molecular mechanism of action of this compound involves inhibiting abnormal contractions of bladder smooth muscle through its anticholinergic activity and concurrent calcium antagonistic activity . It is neither a ligand of DAAO nor an inhibitor of the proteasome in vitro .
Temporal Effects in Laboratory Settings
It is known that this compound has a half-life of 20 hours .
Dosage Effects in Animal Models
In animal models, this compound causes a dosage-dependent decrease of the intravesical pressure and an increase in bladder capacity . The effect is based on the sum of the pharmacological properties of propiverine and its three active metabolites which are directly musculotropic and anticholinergic .
Metabolic Pathways
The main metabolic pathway of this compound involves the oxidation of the piperidyl-N and is mediated by CYP 3A4 and flavin-containing monooxygenases (FMO) 1 and 3, resulting in the formation of the second main metabolite M-5 .
Transport and Distribution
It is known that this compound is rapidly absorbed from the gastrointestinal tract upon oral administration .
Subcellular Localization
Propiverine treatment resulted in a significant decrease of peroxisomal size in rat proximal tubule epithelial cells . Moreover, peroxisomal catalase also accumulated in the cytosol and nuclei of propiverine-treated rats concurrently with DAAO .
Preparation Methods
The synthesis of propiverine hydrochloride involves the reaction of diphenyl-chloracetic acid-(1-methyl-4-piperidinol) ester hydrochloride with normal propyl alcohol . The reaction conditions typically involve heating and the use of a solvent to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale with optimized conditions for higher yield and purity .
Chemical Reactions Analysis
Propiverine hydrochloride undergoes various chemical reactions, including substitution and hydrolysis. Common reagents used in these reactions include acids, bases, and alcohols. The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reaction with hydrochloric acid can lead to the formation of the hydrochloride salt of propiverine .
Scientific Research Applications
Propiverine hydrochloride has several scientific research applications, particularly in the fields of medicine and pharmacology. It is used to study the treatment of overactive bladder and urinary incontinence. Research has shown that this compound is effective in reducing the symptoms of overactive bladder, such as urinary urgency and frequency . Additionally, it has been studied for its potential use in treating neurogenic bladder as a result of spinal cord injury .
Comparison with Similar Compounds
Propiverine hydrochloride is similar to other antimuscarinic drugs used for the treatment of overactive bladder, such as solifenacin, tolterodine, and oxybutynin . it is unique in its dual mechanism of action, combining antimuscarinic and calcium-modulating properties . This dual action may contribute to its effectiveness in treating overactive bladder with potentially fewer side effects compared to other antimuscarinic drugs .
Similar compounds include:
- Solifenacin
- Tolterodine
- Oxybutynin
Properties
IUPAC Name |
(1-methylpiperidin-4-yl) 2,2-diphenyl-2-propoxyacetate;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29NO3.ClH/c1-3-18-26-23(19-10-6-4-7-11-19,20-12-8-5-9-13-20)22(25)27-21-14-16-24(2)17-15-21;/h4-13,21H,3,14-18H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFUJMHHNLGCTIJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(C1=CC=CC=C1)(C2=CC=CC=C2)C(=O)OC3CCN(CC3)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1046847 | |
Record name | Propiverine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1046847 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
403.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54556-98-8 | |
Record name | Propiverine hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=54556-98-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 54556-98-8 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=172140 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Propiverine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1046847 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (1-methylpiperidin-4-yl) 2,2-diphenyl-2-propoxyacetate hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PROPIVERINE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DC4GZD10H3 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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